3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Description
3-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol (CAS: 196314-61-1) is a fluorinated bicyclic alcohol with a unique steric and electronic profile. Its structure combines a norbornene-derived bicyclic system with two trifluoromethyl groups and a hydroxyl group, conferring high thermal stability, chemical resistance, and hydrophobicity. This compound is primarily utilized in advanced polymer synthesis, particularly in fluorocarbon-based materials for lithography, where it enhances solubility and dry-etch resistance when copolymerized with tetrafluoroethylene (TFE) . Its applications extend to pharmaceuticals, chemical research, and material science, where its fluorinated moieties enable tailored properties such as non-stick characteristics and environmental durability .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F6O/c12-10(13,14)9(18,11(15,16)17)5-8-4-6-1-2-7(8)3-6/h1-2,6-8,18H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQLOLNJWXWZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
357397-07-0 | |
| Record name | 5-(2-Hydroxy-2,2-bistrifluoromethyl)ethyl-2-norbornene homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357397-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30612716 | |
| Record name | 2-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196314-61-1 | |
| Record name | α,α-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196314-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-ethanol, α,α-bis(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Procedure
The reaction proceeds under nitrogen atmosphere at 70–80°C using 2,2'-azobis(2-methylpropionitrile) (AIBN) as a radical initiator. Key steps include:
-
Mixing Reactants : A 1:1.1 molar ratio of 5-chloronorbornene-2 (endo/exo isomer mixture) and ICH₂C(CF₃)₂OH.
-
Initiation : Addition of AIBN (1.5 g per 13 g of 5-chloronorbornene-2) to generate radicals.
-
Thermal Agitation : Heating at 70–80°C for 3 hours, followed by cooling, a second AIBN addition, and reheating.
-
Workup : Washing with water, drying over MgSO₄, and vacuum distillation to isolate the product.
Table 1: Reaction Parameters and Outcomes
| Parameter | Value/Description |
|---|---|
| Temperature | 70–80°C |
| Initiator | AIBN (2,2'-azobis(2-methylpropionitrile)) |
| Molar Ratio (Norbornene:Iodide) | 1:1.1 |
| Yield | 21% |
| Boiling Point | 90–96°C at 0.11 mmHg |
The low yield (21%) highlights challenges in side-product formation and incomplete conversion, necessitating optimization.
Mechanistic Insights into Radical-Mediated Synthesis
The reaction mechanism involves three stages:
-
Initiation : AIBN decomposes thermally to generate cyanoalkyl radicals, abstracting iodine from ICH₂C(CF₃)₂OH to produce a trifluoromethyl-bearing radical.
-
Propagation : The radical adds to the electron-deficient double bond of 5-chloronorbornene-2, forming a carbon-centered intermediate that abstracts iodine from another iodide molecule.
-
Termination : Radical recombination yields the desired product alongside polymeric byproducts.
The norbornene’s strained bicyclic structure enhances reactivity, favoring exo selectivity due to steric constraints. However, the coexistence of endo and exo isomers in the starting material complicates regiochemical outcomes.
Physicochemical Properties and Characterization
The compound exhibits distinct properties critical for polymer applications:
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂F₆O |
| Molecular Weight | 274.2 g/mol |
| Boiling Point | 262°C |
| Density | 1.374 g/cm³ |
| pKa | 9.67 (predicted) |
| Flash Point | 112°C |
The low pKa (9.67) underscores the acidity of the hydroxyl group, facilitating deprotonation during polymerization.
Challenges and Optimization Strategies
Yield Limitations
The 21% yield in the patented method stems from:
Proposed Enhancements
-
Catalyst Tuning : Substituting AIBN with photolabile initiators (e.g., benzophenone derivatives) may improve selectivity.
-
Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) could stabilize transition states.
-
Temperature Gradients : Stepwise temperature ramping might suppress side reactions.
Applications in Fluoropolymer Synthesis
The compound serves as a monomer for high-performance fluoropolymers, leveraging its dual functionality:
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
HFIPNB has shown potential in medicinal chemistry for the development of new pharmaceutical agents. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a valuable building block in drug design.
Case Study: Antiviral Agents
Research indicates that compounds incorporating the bicyclo[2.2.1] structure can exhibit antiviral activities. For instance, derivatives of HFIPNB have been tested for efficacy against viral pathogens, showcasing promising results in inhibiting viral replication.
Materials Science
The unique properties of HFIPNB make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.
Application in Polymer Chemistry
HFIPNB can be utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them ideal for use in harsh environments.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application Area | Coatings, Sealants |
Organic Synthesis
In organic synthesis, HFIPNB serves as a versatile reagent due to its ability to participate in various reactions such as nucleophilic substitutions and cycloadditions.
Synthesis of Complex Molecules
The compound can facilitate the formation of complex organic structures through its reactive sites. For example, it has been employed in the synthesis of bioactive natural products.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(halophenyl)ureas
Compounds such as 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea (4b) and 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(3-chlorophenyl)urea (4c) share the bicyclic core but differ in substituents (e.g., fluoro, chloro phenyl groups). These ureas exhibit:
- Lower thermal stability compared to the target compound due to the absence of trifluoromethyl groups.
- Variable solubility : The 4-fluoro derivative (4b) has higher solubility in polar solvents than the 3-chloro analog (4c), as evidenced by NMR shifts in DMSO-d6 .
- Synthetic yields : Ureas generally show moderate yields (e.g., 39% for 4d vs. 65% for 4l), whereas the target compound’s copolymerization with TFE achieves higher efficiency .
| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Application |
|---|---|---|---|---|
| Target compound | CF3, OH | N/A | High* | Lithography, polymers |
| 4b (4-fluorophenyl urea) | 4-F | 121–122 | 39 | Pharmacological studies |
| 4n (5-chloro-2-fluoro urea) | 5-Cl, 2-F | 195–196 | 27 | Material intermediates |
α,α-Disubstituted Bicyclic Methanols
Endo Bicyclo[2.2.1]hept-5-en-2-yl Methanols
Nine α,α-disubstituted analogs, such as 3,3-dimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol , differ in alkyl/aryl substituents. These compounds:
- Lack fluorination , reducing chemical resistance compared to the target compound.
- Exhibit odor profiles (e.g., woody, floral notes) due to volatile substituents, unlike the non-volatile, inert target compound .
- Synthesized via Grignard or reduction routes with yields >50%, comparable to the target’s synthesis .
Fluorinated Ionic Liquid Monomers
3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2-dimethylimidazolium Hexafluorophosphate
This ionic liquid monomer ([N1-dMIm][PF6]) is used in surface-tethered polymer films for ion transport. Key contrasts with the target compound:
- Anion exchangeability : The PF6− anion in [N1-dMIm][PF6] allows tunable ion conductivity, a feature absent in the target compound .
- Application scope : Used in electrochemical devices, whereas the target compound focuses on structural materials .
Pharmaceutical Analogs
MK-5046 (BRS-3 Agonist)
MK-5046, a trifluoromethyl propan-2-ol derivative, shares structural motifs but diverges in application:
- Biological activity : Acts as an allosteric agonist for bombesin receptors, unlike the target compound’s material-focused roles .
- Synthetic complexity : MK-5046 requires multi-step functionalization (e.g., cyclopropane groups), contrasting with the target’s straightforward copolymerization .
Key Differentiators of the Target Compound
Fluorination Density: Dual trifluoromethyl groups and hydroxyl functionality enhance thermal stability (up to 300°C in TFE copolymers) and chemical inertness, surpassing ureas and methanols .
Lithography Performance : In 157-nm resist materials, the target compound’s stereoselective protection (exo vs. endo) improves contrast (Rmax >10 nm/s) and resolution (55 nm dense lines) .
Industrial Scalability : ROMP (Ring-Opening Metathesis Polymerization) and TFE copolymerization methods offer higher throughput compared to low-yield urea syntheses .
Biological Activity
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL, also known by its CAS number 196314-61-1, is a fluorinated compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C11H12F6O
- Molecular Weight : 274.2 g/mol
- CAS Number : 196314-61-1
The biological activity of this compound is primarily attributed to its unique structural features, which include a bicyclic framework and multiple fluorine substituents. These characteristics enhance its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins.
Interaction with Biological Targets
Research indicates that this compound may interact with various biological targets, including:
- Enzymes : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptors : Preliminary studies suggest it may modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Data
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on cytochrome P450 enzymes, this compound demonstrated significant inhibition of CYP3A4 activity. This finding suggests potential applications in drug metabolism modulation and the development of safer pharmaceuticals by minimizing adverse drug interactions.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound revealed that it inhibited the growth of several Gram-positive bacterial strains. The mechanism was linked to membrane disruption and interference with cell wall synthesis, indicating its potential as a lead compound for antibiotic development.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The study highlighted its potential as an anticancer agent, warranting further exploration in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
